![molecular formula C11H16O3 B13903346 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is an organic compound with a unique structure that includes a hydroxypropyl group, a methoxy group, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 5-methoxy-2-methylphenol with an appropriate alkylating agent, such as ®-2-chloropropanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxy group, forming a hydrocarbon derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF with an appropriate electrophile.
Major Products
Oxidation: 3-[(2R)-2-oxopropyl]-5-methoxy-2-methylphenol.
Reduction: 3-[(2R)-2-propyl]-5-methoxy-2-methylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxypropyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxyethyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxypropyl)-4-methoxy-2-methylphenol.
Uniqueness
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is unique due to its specific stereochemistry and functional group arrangement. The (2R)-configuration of the hydroxypropyl group can lead to different biological activities compared to its (2S)-enantiomer. Additionally, the presence of both methoxy and methyl groups on the phenol ring can influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-9-5-10(14-3)6-11(13)8(9)2/h5-7,12-13H,4H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
VOVNVNDGBNLJJB-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1O)OC)C[C@@H](C)O |
Kanonische SMILES |
CC1=C(C=C(C=C1O)OC)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)

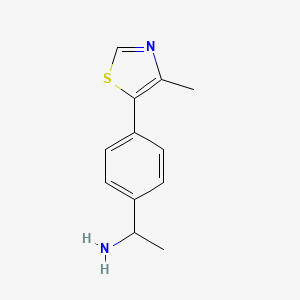

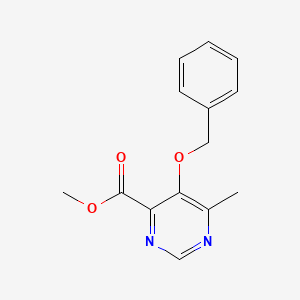
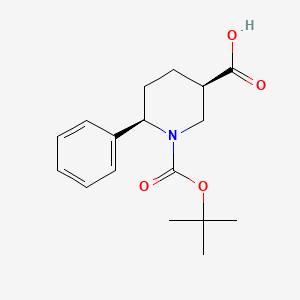


![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
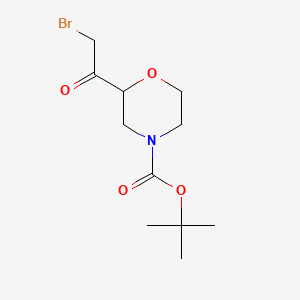
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)
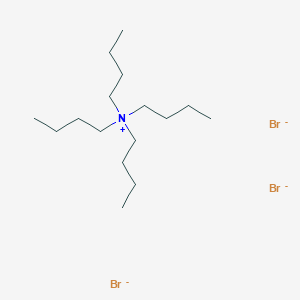
![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)
![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
